

HPLC analysis of 4-(4-Chlorophenyl)-2-hydroxybenzoic acid

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Compound of Interest

Compound Name:	4-(4-Chlorophenyl)-2-hydroxybenzoic acid
CAS No.:	1261995-96-3
Cat. No.:	B593986

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An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable technique for assay and impurity determination. The protocol herein is grounded in fundamental chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.^{[1][2][3]}

Introduction and Scientific Rationale

4-(4-Chlorophenyl)-2-hydroxybenzoic acid is a derivative of salicylic acid, featuring a biphenyl-like structure. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests its potential role as a pharmaceutical intermediate, metabolite, or impurity

in drug synthesis.[4][5] Accurate and precise quantification is therefore critical for ensuring the quality, safety, and efficacy of related active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The selection of a reversed-phase mode is a logical starting point, given the non-polar character imparted by the chlorophenyl group. The presence of a carboxylic acid and a phenolic hydroxyl group necessitates careful control of the mobile phase pH to ensure consistent retention and optimal peak symmetry.[6][7] This is achieved by suppressing the ionization of the carboxylic acid moiety, which is the most acidic functional group and the primary driver of pH-dependent retention behavior.[6]

This guide provides a comprehensive framework, from method development principles to a step-by-step validation protocol, ensuring the resulting data is fit for its intended purpose.[3]

Analyte Physicochemical Properties and Method Design

The design of a robust HPLC method is predicated on the physicochemical properties of the analyte.

- Structure:
 - IUPAC Name: **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**
 - Molecular Formula: $C_{13}H_9ClO_3$
 - Molecular Weight: 248.67 g/mol
- Acidity (pKa): The molecule possesses two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The carboxylic acid pKa is significantly lower (more acidic) than the phenolic pKa. For structurally similar compounds like 4-hydroxybenzoic acid, the carboxylic pKa is approximately 4.5.[8][9] To ensure the analyte is in its neutral, non-ionized form for consistent retention on a reversed-phase column, the mobile phase pH must be maintained at least 1.5 to 2 units below this pKa.
- Hydrophobicity (LogP): The presence of the chlorophenyl ring makes the molecule relatively non-polar, indicating strong retention on a hydrophobic stationary phase like C18.

- UV Absorbance: The aromatic rings constitute strong chromophores, predicting significant UV absorbance. A detection wavelength of 254 nm is a common and effective choice for aromatic compounds, though scanning the UV spectrum is recommended for optimization. [\[10\]](#)

Based on these properties, a C18 stationary phase with an acidic mobile phase composed of acetonitrile and a phosphate or formate buffer is the logical choice.

Instrumentation and Chromatographic Conditions

Instrumentation

A standard HPLC system equipped with the following is suitable:

- Quaternary or Binary Solvent Delivery Pump
- Autosampler with temperature control
- Thermostatted Column Compartment
- UV-Vis or Photodiode Array (PDA) Detector
- Chromatography Data System (CDS) for data acquisition and processing

Optimized Chromatographic Conditions

The following table summarizes the recommended starting conditions, which should be optimized as necessary.



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Experimental Protocols

Reagent and Sample Preparation

- Buffer Preparation (25 mM Potassium Phosphate, pH 2.5):
 - Dissolve 3.4 g of monobasic potassium phosphate (KH_2PO_4) in 1 L of HPLC-grade water.
 - Adjust the pH to 2.5 using concentrated phosphoric acid.
 - Filter the buffer through a 0.45 μm nylon membrane filter.
- Mobile Phase Preparation:
 - Mix acetonitrile and the prepared phosphate buffer in a 55:45 volume/volume ratio.
 - Degas the mobile phase by sonication or vacuum filtration before use.
- Standard Stock Solution (1000 $\mu\text{g}/\text{mL}$):
 - Accurately weigh 25 mg of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid** reference standard into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase. This is the stock solution.
- Working Standard and Calibration Solutions:

- Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.



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Caption: High-level workflow for HPLC analysis.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, a validation study must be conducted according to ICH Q2(R1) guidelines.^{[1][2][3][12][13]}



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Caption: Key parameters for analytical method validation per ICH Q2(R1).

Validation Experiments

- Specificity: Analyze the diluent (blank) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
- Linearity:
 - Prepare and inject at least five concentrations across the expected range (e.g., 50% to 150% of the target concentration).
 - Plot a calibration curve of peak area versus concentration.
 - The correlation coefficient (R^2) should be ≥ 0.999 .
- Accuracy:
 - Perform a recovery study by spiking the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).
 - Analyze three replicates at each level.
 - Calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.

- Precision:
 - Repeatability (Intra-assay): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day.
 - Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
 - The relative standard deviation (%RSD) for both studies should be $\leq 2.0\%$.
- Limit of Quantitation (LOQ) and Limit of Detection (LOD):
 - Determine based on the standard deviation of the response and the slope of the calibration curve.
 - $LOD = 3.3 * (\sigma / S)$
 - $LOQ = 10 * (\sigma / S)$
 - Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.
- Robustness:
 - Intentionally make small variations to the method parameters and assess the impact on the results.
 - Examples:
 - Mobile Phase pH (± 0.2 units)
 - Column Temperature (± 5 °C)
 - Flow Rate (± 0.1 mL/min)
 - Mobile Phase Composition ($\pm 2\%$ organic)

- System suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.

System Suitability

Before any sample analysis, the chromatographic system must pass a system suitability test (SST) to ensure it is performing adequately.



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Conclusion

The RP-HPLC method detailed in this application note provides a reliable, robust, and accurate protocol for the quantitative determination of **4-(4-Chlorophenyl)-2-hydroxybenzoic acid**. The use of a C18 column with an acidic mobile phase ensures excellent peak shape and reproducible retention. The comprehensive validation plan, based on ICH Q2(R1) guidelines, confirms that the method is fit for its intended purpose in a regulated research or quality control environment.

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